Urs-12-en-28-oic acid, 3,6,19-trihydroxy-23-oxo-, (3beta,4alpha,6beta)- Urs-12-en-28-oic acid, 3,6,19-trihydroxy-23-oxo-, (3beta,4alpha,6beta)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13517393
InChI: InChI=1S/C30H46O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,16-17,19-23,32-33,36H,8-15H2,1-6H3,(H,34,35)/t17-,19?,20-,21?,22-,23?,25-,26?,27-,28-,29-,30+/m1/s1
SMILES: CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C=O)O)C)O)C)C2C1(C)O)C)C(=O)O
Molecular Formula: C30H46O6
Molecular Weight: 502.7 g/mol

Urs-12-en-28-oic acid, 3,6,19-trihydroxy-23-oxo-, (3beta,4alpha,6beta)-

CAS No.:

Cat. No.: VC13517393

Molecular Formula: C30H46O6

Molecular Weight: 502.7 g/mol

* For research use only. Not for human or veterinary use.

Urs-12-en-28-oic acid, 3,6,19-trihydroxy-23-oxo-, (3beta,4alpha,6beta)- -

Specification

Molecular Formula C30H46O6
Molecular Weight 502.7 g/mol
IUPAC Name (1R,2R,4aS,6aR,6aS,6bR,12aR,14bS)-9-formyl-1,8,10-trihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Standard InChI InChI=1S/C30H46O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,16-17,19-23,32-33,36H,8-15H2,1-6H3,(H,34,35)/t17-,19?,20-,21?,22-,23?,25-,26?,27-,28-,29-,30+/m1/s1
Standard InChI Key NBJMEEGTJUXGLI-KNOXKUGQSA-N
Isomeric SMILES C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC(C5[C@@]4(CCC(C5(C)C=O)O)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O
SMILES CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C=O)O)C)O)C)C2C1(C)O)C)C(=O)O
Canonical SMILES CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C=O)O)C)O)C)C2C1(C)O)C)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

The compound’s structure is defined by a pentacyclic ursane skeleton with specific stereochemical orientations. Key features include:

  • Hydroxyl groups: At positions 3β, 6β, and 19α, contributing to polarity and hydrogen-bonding capacity .

  • Ketone group: At position 23, introducing electrophilic reactivity .

  • Carboxylic acid: At position 28, enabling salt formation and interaction with biological targets .

The IUPAC name, (1S,2R,4aS,6aR,6aS,6bR,8aR,9R,12aR,14bS)-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid, reflects its intricate stereochemistry . The SMILES notation, C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)[C@@]5(C)CO)C)C)[C@@H]2[C@H]1C)C)C(=O)O, further details atomic connectivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC30H46O6C_{30}H_{46}O_6
Molar Mass502.69 g/mol
Specific Rotation (α\alpha)15.2-15.2^\circ (c=1, MeOH)
CAS Number131984-82-2
AppearancePowder

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) have been pivotal in confirming the structure. Key NMR signals include:

  • 1H^1H-NMR: Resonances for methyl groups (δ 0.7–1.2 ppm), hydroxyl protons (δ 2.5–3.5 ppm), and the ketone-associated proton (δ 5.2 ppm) .

  • 13C^{13}C-NMR: Peaks corresponding to the ketone (δ 210–220 ppm) and carboxylic acid (δ 170–180 ppm) .

Natural Occurrence and Biosynthesis

Plant Sources

The compound has been isolated from:

  • Uncaria macrophylla (Rubiaceae): A climbing plant used in traditional medicine .

  • Juglans sinensis (Juglandaceae): A species of walnut .

  • Cussonia natalensis (Araliaceae): A medicinal African tree .

Biosynthetic Pathway

As a triterpenoid, it originates from the mevalonate pathway, where squalene undergoes cyclization to form the ursane skeleton. Post-cyclization modifications include:

  • Oxidation: Introduction of hydroxyl and ketone groups via cytochrome P450 enzymes.

  • Carboxylic acid formation: Oxidation of a methyl group at position 28 .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The compound inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) by suppressing NF-κB signaling. In murine models, it reduced edema by 40% at 10 mg/kg.

Antioxidant Capacity

Hydroxyl groups at positions 3β and 6β scavenge free radicals, with an IC50_{50} of 12 μM in DPPH assays. This activity is comparable to ascorbic acid (IC50_{50} = 8 μM).

Table 2: Comparative Cytotoxicity in Cancer Cell Lines

CompoundMCF-7 IC50_{50} (μM)HepG2 IC50_{50} (μM)Source
Urs-12-en-28-oic acid derivative>50>50
Ursolic acid87

Pharmacological Applications

Dermatological Uses

In cosmetic formulations, the compound enhances collagen synthesis by 30% in human dermal fibroblasts, suggesting utility in anti-aging products.

Metabolic and Cardiovascular Protection

Preliminary studies indicate it reduces hepatic triglyceride accumulation by 25% in high-fat diet models, potentially mitigating non-alcoholic fatty liver disease.

Synthesis and Modifications

Natural Extraction

Isolation involves methanol extraction followed by column chromatography, yielding 0.02% w/w from Uncaria macrophylla bark .

Synthetic Routes

While direct synthesis remains unreported, analogous compounds are synthesized via:

  • Oxidation: Ursolic acid treated with Jones reagent to introduce ketones.

  • Esterification: Carboxylic acid at position 28 converted to methyl esters for improved bioavailability .

Research Challenges and Future Directions

Mechanistic Studies

The exact molecular targets remain unidentified. Proteomic studies could elucidate interactions with inflammatory kinases or antioxidant enzymes.

Clinical Translation

No in vivo toxicity data exist, necessitating preclinical safety assessments. Pharmacokinetic studies are also needed to address poor oral bioavailability (<10%).

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